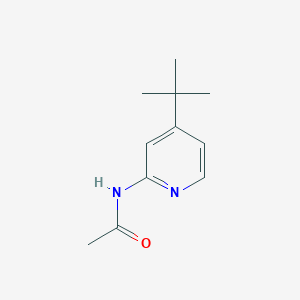
5-(4-bromophenyl)-4-chloro-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is a heterocyclic compound characterized by a pyrazole ring substituted with a bromophenyl group at the 5-position and a chlorine atom at the 4-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-4-chloro-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromoacetophenone with hydrazine hydrate to form 4-bromo-1-phenyl-3-pyrazolidinone, which is then chlorinated using thionyl chloride to yield the desired product . The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetonitrile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-4-chloro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, pyrazolines, and other heterocyclic compounds with potential biological activities .
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-4-chloro-1H-pyrazole has been extensively studied for its applications in:
Medicinal Chemistry: It serves as a scaffold for the development of anti-inflammatory, antimicrobial, and anticancer agents.
Agrochemicals: The compound is used in the synthesis of pesticides and herbicides due to its biological activity against pests and weeds.
Materials Science: It is employed in the design of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-4-chloro-1H-pyrazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The bromophenyl and chloro substituents enhance its binding affinity and specificity towards these targets . The compound’s effects are mediated through pathways such as apoptosis induction, inhibition of cell proliferation, and modulation of immune responses .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(4-Bromophenyl)-1H-pyrazole
- 5-(4-Bromophenyl)-3-chloro-1H-pyrazole
- 5-(4-Bromophenyl)-4-fluoro-1H-pyrazole
Uniqueness
5-(4-Bromophenyl)-4-chloro-1H-pyrazole is unique due to the specific positioning of the bromine and chlorine atoms, which confer distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for targeted applications .
Propiedades
Fórmula molecular |
C9H6BrClN2 |
|---|---|
Peso molecular |
257.51 g/mol |
Nombre IUPAC |
5-(4-bromophenyl)-4-chloro-1H-pyrazole |
InChI |
InChI=1S/C9H6BrClN2/c10-7-3-1-6(2-4-7)9-8(11)5-12-13-9/h1-5H,(H,12,13) |
Clave InChI |
MZFQQBJSRIWMRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=C(C=NN2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





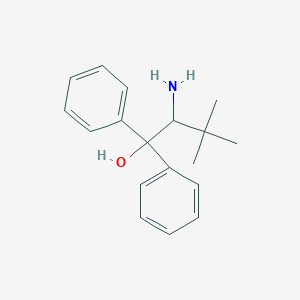
phosphane](/img/structure/B13869044.png)
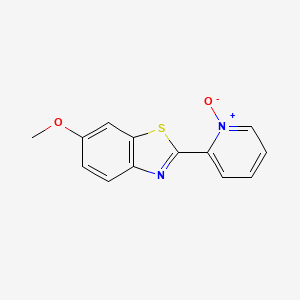

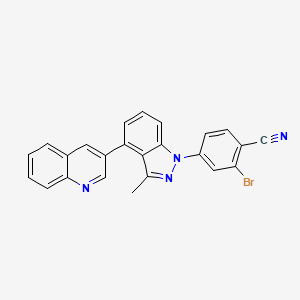
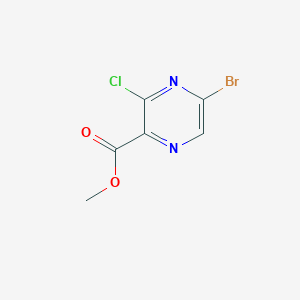

![1-[(3,4-Dichlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid](/img/structure/B13869090.png)

